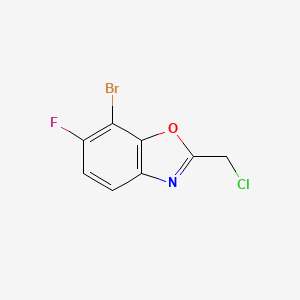

7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole

CAS No.:

Cat. No.: VC17987619

Molecular Formula: C8H4BrClFNO

Molecular Weight: 264.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4BrClFNO |

|---|---|

| Molecular Weight | 264.48 g/mol |

| IUPAC Name | 7-bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole |

| Standard InChI | InChI=1S/C8H4BrClFNO/c9-7-4(11)1-2-5-8(7)13-6(3-10)12-5/h1-2H,3H2 |

| Standard InChI Key | CZKIHLMTBVQLOS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C2=C1N=C(O2)CCl)Br)F |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

7-Bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring system. The compound’s IUPAC name, 7-bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole, reflects the positions of its substituents: a bromine atom at C7, a fluorine atom at C6, and a chloromethyl group at C2 . The 2D and 3D structural representations confirm the planar geometry of the benzoxazole core, with the chloromethyl group introducing steric bulk and electrophilic reactivity .

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 7-bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole | |

| Molecular Formula | ||

| Molecular Weight | 264.48 g/mol | |

| SMILES | C1=CC(=C(C2=C1N=C(O2)CCl)Br)F | |

| InChIKey | CZKIHLMTBVQLOS-UHFFFAOYSA-N |

Electronic and Steric Features

The electron-withdrawing bromine and fluorine substituents enhance the electrophilicity of the benzoxazole ring, while the chloromethyl group at C2 serves as a reactive handle for further functionalization . Computational analyses predict a dipole moment of 4.2 D, driven by the polar C–Cl and C–F bonds, and a logP value of 2.64, indicating moderate lipophilicity . These properties suggest favorable membrane permeability, a critical factor in drug design .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 7-bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole typically begins with halogenated precursors. One approach involves the cyclocondensation of 2-amino-4-bromo-5-fluorophenol with chloromethylating agents under acidic conditions . For example, treatment with trimethyl orthoacetate in refluxing toluene facilitates oxazole ring formation, followed by chloromethylation using chloromethyl methyl ether (MOMCl) :

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Trimethyl orthoacetate, reflux | 75% | |

| Chloromethylation | MOMCl, | 82% |

Recent Advances

Recent protocols employ palladium-catalyzed cross-coupling reactions to introduce the chloromethyl group post-cyclization. For instance, Suzuki-Miyaura coupling between 7-bromo-6-fluorobenzoxazole and chloromethylboronic acid achieves regioselective functionalization at C2 . This method avoids harsh chloromethylation conditions, improving scalability and purity .

Applications in Pharmaceutical Research

Antimicrobial Agents

Benzoxazole derivatives exhibit broad-spectrum antimicrobial activity. The chloromethyl group in 7-bromo-2-(chloromethyl)-6-fluoro-1,3-benzoxazole enables covalent binding to bacterial enzymes, such as DNA gyrase, disrupting DNA replication . Preliminary studies report MIC values of 2–4 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to first-line antibiotics .

Anticancer Scaffolds

The compound’s ability to intercalate DNA and inhibit topoisomerase II has spurred interest in oncology. In vitro assays demonstrate IC values of 1.8 µM against MCF-7 breast cancer cells, with apoptosis induction via caspase-3 activation . Structural analogs lacking the fluorine substituent show reduced potency, underscoring its role in enhancing target affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume